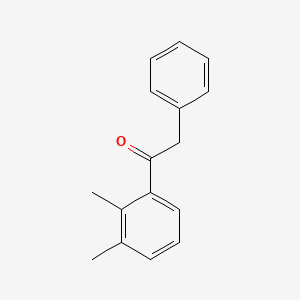![molecular formula C11H20O3S B15356270 Spiro[4.5]decan-8-yl methanesulfonate](/img/structure/B15356270.png)
Spiro[4.5]decan-8-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[4.5]decan-8-yl methanesulfonate is a chemical compound with the molecular formula C9H16O5S. It is a derivative of spiro[4.5]decane, where a methanesulfonate group is attached to the eighth carbon atom of the spirocyclic structure. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiro[4.5]decan-8-yl methanesulfonate can be synthesized through several synthetic routes. One common method involves the reaction of spiro[4.5]decan-8-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Spiro[4.5]decan-8-yl methanesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted spirocyclic compounds.
Scientific Research Applications
Spiro[4.5]decan-8-yl methanesulfonate is used in various scientific research applications, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, it is used as a reagent in organic synthesis and as a building block in the construction of complex molecular architectures.
Mechanism of Action
Spiro[4.5]decan-8-yl methanesulfonate is similar to other spirocyclic compounds such as spiro[4.5]decane-8-ol and spiro[4.5]decane-8-thiol. its unique methanesulfonate group imparts distinct chemical properties that differentiate it from these compounds. The presence of the methanesulfonate group enhances its reactivity and makes it a more versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Spiro[4.5]decane-8-ol
Spiro[4.5]decane-8-thiol
Spiro[4.5]decane-8-carboxylic acid
Properties
Molecular Formula |
C11H20O3S |
|---|---|
Molecular Weight |
232.34 g/mol |
IUPAC Name |
spiro[4.5]decan-8-yl methanesulfonate |
InChI |
InChI=1S/C11H20O3S/c1-15(12,13)14-10-4-8-11(9-5-10)6-2-3-7-11/h10H,2-9H2,1H3 |
InChI Key |
KEBNOFFMZALFNP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCC2(CCCC2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


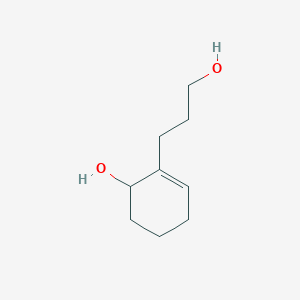
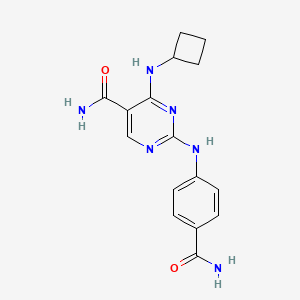
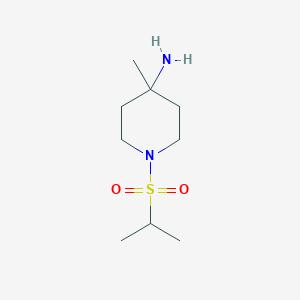
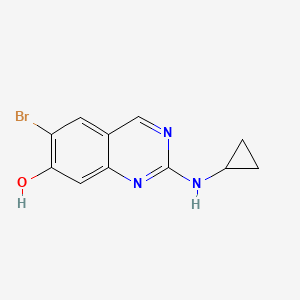
![propan-2-yl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15356206.png)
![7-Methoxy-1-(2-methoxyethyl)pyrrolo[3,2-b]pyridine](/img/structure/B15356214.png)

![tert-butyl N-[2-(tert-butylamino)ethyl]carbamate](/img/structure/B15356225.png)




